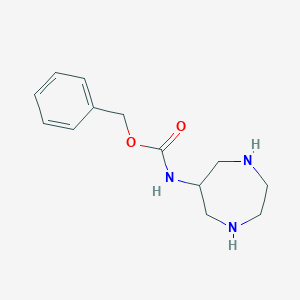
benzylN-(1,4-diazepan-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(1,4-diazepan-6-yl)carbamate is a chemical compound with the molecular formula C16H20N4O2. It belongs to the carbamate family and is characterized by the presence of a benzyl group attached to a diazepane ring through a carbamate linkage. This compound has various applications in different fields, including pharmaceuticals, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1,4-diazepan-6-yl)carbamate typically involves the reaction of benzyl chloroformate with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of benzyl N-(1,4-diazepan-6-yl)carbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(1,4-diazepan-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl N-(1,4-diazepan-6-yl)carbamate oxides, while reduction can produce benzyl N-(1,4-diazepan-6-yl)amine .
Aplicaciones Científicas De Investigación
Benzyl N-(1,4-diazepan-6-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzyl N-(1,4-diazepan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the diazepane ring, making it less versatile in certain applications.
N-(1,4-diazepan-6-yl)carbamate: Does not have the benzyl group, which can affect its reactivity and binding properties.
Uniqueness
Benzyl N-(1,4-diazepan-6-yl)carbamate is unique due to the presence of both the benzyl group and the diazepane ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
benzyl N-(1,4-diazepan-6-yl)carbamate |
InChI |
InChI=1S/C13H19N3O2/c17-13(16-12-8-14-6-7-15-9-12)18-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2,(H,16,17) |
Clave InChI |
XKPIOPRPOWJPQN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(CN1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















